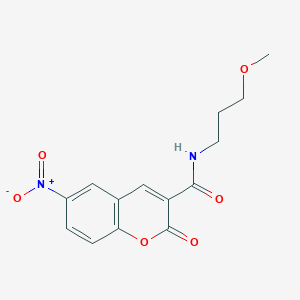

N-(3-methoxypropyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxypropyl)-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c1-21-6-2-5-15-13(17)11-8-9-7-10(16(19)20)3-4-12(9)22-14(11)18/h3-4,7-8H,2,5-6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYTYSHVOYKTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro group and the carboxamide functionality. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chromene ring can be hydrogenated to form dihydrochromene derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, dihydrochromene derivatives, and various substituted chromenes, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxypropyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chromene core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-amino-N-(3-methoxypropyl)benzenesulfonamide

- N-(3-methoxypropyl)acrylamide

- Sulfonamide methoxypyridine derivatives

Uniqueness

N-(3-methoxypropyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of a chromene core, nitro group, and carboxamide functionality. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(3-Methoxypropyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered interest due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Name : this compound

- Molecular Formula : C15H17N3O5

- Molecular Weight : 319.31 g/mol

- CAS Number : [Not available in the provided data]

This compound exhibits its biological effects primarily through interaction with various receptors. Notably, it has been studied as a P2Y6 receptor antagonist , which is implicated in inflammatory and neurodegenerative diseases. The P2Y6 receptor is part of the purinergic signaling pathway, and its modulation can influence cellular responses to nucleotides like UDP (uridine diphosphate) .

Key Findings from Research

-

Receptor Antagonism :

- The compound has been shown to inhibit calcium mobilization induced by UDP in human astrocytoma cells expressing the P2Y6 receptor. At a concentration of 30 μM, it demonstrated no antagonism against other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y11) .

- Structure-activity relationship (SAR) studies indicate that modifications at the 6-position of the chromene ring can significantly alter the compound's affinity for the P2Y6 receptor .

-

Anti-inflammatory Potential :

- In vivo studies involving mouse models of inflammatory bowel disease have suggested that antagonism of the P2Y6 receptor can reduce intestinal inflammation and lymphocyte recruitment . This positions this compound as a potential therapeutic agent for conditions characterized by excessive inflammation.

Case Studies

Several studies have highlighted the biological activity of chromene derivatives similar to this compound:

| Study Reference | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Ito et al., 2017 | 6-bromo analogue | P2Y6 receptor antagonist | IC50 = 3.49 μM; moderate affinity |

| Salem et al., 2020 | UDP-induced inflammation model | Anti-inflammatory effects | Reduced inflammation in DSS model |

Q & A

Basic: How can researchers optimize the multi-step synthesis of N-(3-methoxypropyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide?

Answer:

Synthesis optimization involves:

- Stepwise coupling : Start with the chromene core (e.g., condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions) .

- Amidation : React the intermediate with 3-methoxypropylamine using coupling agents like EDCI or DCC in solvents such as DMF, followed by purification via recrystallization or column chromatography .

- Nitro-group introduction : Nitration at the 6-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions .

- Yield improvement : Use catalysts like K₂CO₃ or Et₃N for deprotonation, and optimize reaction times (e.g., 12–24 hr for amidation) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the nitro group and amide bond formation (e.g., nitro-group protons appear as deshielded singlets) .

- HRMS : Validate molecular weight (C₁₇H₁₆N₂O₆) with <2 ppm error .

- XRD : Resolve crystal structure for dihedral angles between chromene and amide moieties, critical for conformational stability .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers investigate the compound’s bioactivity against specific enzyme targets?

Answer:

- Enzyme inhibition assays : Use fluorescence-based or colorimetric assays (e.g., HIV-1 reverse transcriptase inhibition via dNTP incorporation monitoring ).

- Molecular docking : Simulate binding modes with targets like cyclooxygenase (COX-2) using AutoDock Vina; prioritize poses with lowest ΔG values .

- SAR studies : Synthesize analogs (e.g., substituent variations at the 3-methoxypropyl group) to correlate structural features with IC₅₀ values .

Advanced: How should conflicting reports on bioactivity (e.g., anti-inflammatory vs. antiviral) be resolved?

Answer:

- Assay standardization : Replicate studies under identical conditions (e.g., 10 µM compound concentration, 37°C incubation) .

- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific interactions .

- Dose-response curves : Compare EC₅₀ values across studies; discrepancies may arise from differing cell lines (e.g., THP-1 vs. HEK293) .

Advanced: What methodologies are used to study pharmacokinetics (ADME) in preclinical models?

Answer:

- Caco-2 permeability assays : Predict intestinal absorption; Papp values >1×10⁻⁶ cm/s suggest high bioavailability .

- Microsomal stability tests : Incubate with liver microsomes (human/rat) to measure t₁/₂; CYP450 inhibition assays identify metabolic liabilities .

- Plasma protein binding : Use equilibrium dialysis; >90% binding may limit free drug availability .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

Answer:

- Substituent modulation : Replace the 3-methoxypropyl group with bulkier (e.g., cyclopentyl) or polar (e.g., hydroxyethyl) groups to enhance target affinity .

- Nitro-group alternatives : Test sulfonamide or cyano groups at position 6 to improve solubility or reduce toxicity .

- Scaffold hopping : Fuse thiophene or pyrazole rings to the chromene core for diversified bioactivity .

Advanced: What experimental approaches identify biological targets for this compound?

Answer:

- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .

- CETSA : Monitor thermal stabilization of target proteins via Western blot or mass spectrometry .

Basic: What techniques ensure purity and stability during large-scale synthesis?

Answer:

- Recrystallization : Use ethanol/water (7:3) to remove nitro-group byproducts .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Lyophilization : For long-term storage, lyophilize under inert gas (N₂) to prevent nitro-group reduction .

Advanced: How can solubility challenges be addressed in formulation studies?

Answer:

- Co-solvent systems : Use PEG-400/water (30:70) or DMSO/saline (5:95) for in vivo dosing .

- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve bioavailability via sustained release .

- Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .

Advanced: What strategies mitigate oxidative degradation of the nitro group?

Answer:

- Antioxidants : Add 0.1% ascorbic acid or BHT to formulations .

- Light protection : Store in amber glass under argon to prevent photolytic degradation .

- Degradation kinetics : Use LC-MS to identify major degradation products (e.g., amine derivatives) under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.